8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Description
Properties
IUPAC Name |
8-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-7-5-15(6-8-17)10-16-9-11(15)12(18)20-4/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUDZVYUDATJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137581-34-9 | |
| Record name | 8-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the diazaspirodecane core.
Introduction of tert-butyl and methyl groups: This step involves the alkylation of the spirocyclic core to introduce the tert-butyl and methyl substituents.
Formation of dicarboxylate groups: This step involves the esterification of the spirocyclic core to introduce the dicarboxylate groups.
the synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts and solvents .
Chemical Reactions Analysis
Reductive Amination
This reaction modifies the secondary amine within the diazaspiro framework, enabling the introduction of alkyl or aryl groups.
Example Reaction :
8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate undergoes reductive amination with aldehydes (e.g., 1-propyl-1H-indole-3-carbaldehyde) using sodium triacetoxyborohydride (STAB) as a reducing agent in tetrahydrofuran (THF) at ambient temperature .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 1-Propyl-1H-indole-3-carbaldehyde, STAB, THF | RT, 12–16 h | N-Alkylated spirocyclic derivative | 35% |
Key Insight : The reaction retains the spirocyclic core while introducing functional groups for downstream biological activity modulation .
Ester Hydrolysis
The tert-butyl and methyl ester groups are selectively hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Conditions :
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the tert-butyl group .
-
Basic Hydrolysis : Aqueous NaOH in ethanol cleaves methyl esters.
| Ester Group | Reagent | Product | Application |
|---|---|---|---|
| Tert-butyl | TFA/DCM (1:1) | 8-Carboxy-4-methyl derivative | Intermediate for peptide coupling |
| Methyl | NaOH/EtOH | 4-Carboxy-8-tert-butyl derivative | Ligand synthesis |
Note : Hydrolysis kinetics depend on steric hindrance, with tert-butyl esters requiring stronger acids .
Cycloaddition Reactions
The spirocyclic scaffold participates in [3 + 2] cycloadditions to form fused heterocycles.
Example : Reaction with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine under TFA catalysis yields a tricyclic product .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine | TFA, RT, 4 h | Tricyclic diazaspiro derivative | 57% |
Significance : Expands the compound’s utility in constructing polycyclic drug candidates .
Nucleophilic Substitution
The methyl ester group undergoes substitution with amines or alcohols under basic conditions.
Example : Reaction with 4-methylpiperazine-1-carboximidamide in ethanol/sodium ethoxide forms pyrimidoazepine intermediates .
| Nucleophile | Base | Product | Yield |
|---|---|---|---|
| 4-Methylpiperazine-1-carboximidamide | Sodium ethoxide | Pyrimidoazepine derivative | 38–76% |
Mechanism : The reaction proceeds via a Pinner-type condensation, leveraging the ester’s electrophilicity .
Deprotection and Functionalization
The tert-butyloxycarbonyl (BOC) group is removed under acidic conditions to expose reactive amines for further derivatization.
Protocol :
| Step | Reagent | Product |
|---|---|---|
| BOC removal | TFA/DCM | Free amine intermediate |
| Subsequent alkylation | Aldehyde + STAB | Functionalized diazaspiro compound |
Application : Critical for synthesizing enantiomerically pure intermediates for chiral drugs .
Oxidation and Reduction
The oxo group (if present in derivatives) can be reduced to hydroxyl groups or oxidized to carboxylates.
Case Study :
-
Reduction : Sodium borohydride (NaBH₄) reduces oxo groups to hydroxyls, altering hydrogen-bonding capacity.
-
Oxidation : Potassium permanganate (KMnO₄) in acidic media converts hydroxyls to ketones or carboxylic acids.
Comparative Reactivity Table
Stereochemical Considerations
The compound’s spirocyclic structure imposes steric constraints, influencing reaction selectivity:
-
Enantioselective synthesis : Resolved via chiral salt formation (e.g., 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid), achieving >98% enantiomeric excess .
-
Crystallography : X-ray data confirm the rigid chair conformation of the diazaspiro ring, which directs substituent orientation during reactions .
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic framework with tert-butyl and methyl substituents, which contribute to its reactivity and interaction with biological systems. The presence of dicarboxylate groups enhances its reactivity, making it suitable for various synthetic pathways and applications in medicinal chemistry.
Pharmacological Applications
Research indicates that 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate may possess significant pharmacological properties. Preliminary studies suggest its utility as a scaffold for drug development due to its ability to modulate enzyme activity and receptor interactions. These characteristics open avenues for exploring new therapeutic agents that could target various diseases.
Case Studies
- Enzyme Modulation : Initial studies have shown that the compound can influence the activity of certain enzymes, which may lead to potential applications in treating metabolic disorders.
- Receptor Interaction : The compound's structure allows it to interact with specific receptors in the body, suggesting possible uses in neuropharmacology and pain management.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include organic solvents such as dichloromethane and catalysts like palladium on carbon. Controlled reaction conditions are crucial for successful product formation.
Synthetic Pathway Overview
- Step 1 : Formation of key intermediates through condensation reactions.
- Step 2 : Cyclization to form the spirocyclic structure.
- Step 3 : Functionalization to introduce dicarboxylate groups.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Spirocyclic | Dicarboxylate groups enhance reactivity |
| Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | Spirocyclic | Lacks dicarboxylate functionality |
| Rac-8-tert-butyl 4-methyl (4R)-2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate | Spirocyclic | Contains an oxo group affecting reactivity |
This comparison highlights the unique aspects of the compound within its structural class while emphasizing its potential applications in research and industry.
Potential Industrial Applications
Beyond pharmacological uses, the compound's unique properties may find applications in:
- Material Science : As a building block for advanced materials due to its structural stability.
- Agricultural Chemistry : Potential use as an agrochemical agent owing to its biological activity.
Mechanism of Action
The mechanism of action of 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes, receptors, and other biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use in research and development .
Comparison with Similar Compounds
Structural Variants and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: Ethyl vs. Benzyl Substitution: The addition of a benzyl group (CAS 1259040-07-7) introduces aromaticity, which may enhance π-π interactions in target binding but reduces solubility . Positional Isomerism: Moving the ethyl ester from position 4 (CAS 2028341-89-9) to position 3 (CAS 203934-60-5) alters steric and electronic properties, affecting receptor engagement .
Physicochemical and Pharmacokinetic Properties
- Salt Forms : Hydrochloride and mesylate salts (e.g., CAS 2177258-86-3) are synthesized to improve solubility for in vivo studies .
Biological Activity
8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS No. 2137581-34-9) is a chemical compound with potential applications in medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 298.38 g/mol
IUPAC Name: 8-(tert-butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Storage Conditions: Keep in a dark place at temperatures between 2-8°C .
Biological Activity
Research into the biological activity of this compound has indicated several potential mechanisms of action:
- Autophagy Modulation:
- Neuroprotective Effects:
- Cytotoxicity Assessment:
Table: Summary of Key Research Findings
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for optimizing the yield of 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example:
- Step 1 : Use tert-butyl dicarbonate (Boc anhydride) to protect the secondary amine, ensuring regioselectivity during spiro-ring formation.
- Step 2 : Methyl esterification of the carboxylate group under mild alkaline conditions (e.g., K₂CO₃ in DMF) to avoid tert-butyl cleavage.
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product from byproducts like unreacted intermediates or diastereomers.
- Key Reference : Similar spiro-diazepane syntheses emphasize Boc protection and chromatographic purification .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:
- NMR : Confirm spirocyclic geometry via NOESY (nuclear Overhauser effect spectroscopy) to detect spatial proximity of protons in the diazaspiro core.
- HPLC-MS : Verify purity (>95%) and molecular weight using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
- FT-IR : Identify ester carbonyl stretches (C=O at ~1700 cm⁻¹) and tert-butyl C-H vibrations (~1360–1390 cm⁻¹).
- Reference : Structural validation protocols align with methodologies for analogous spiro compounds .
Q. What theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict:
- Electronic Effects : Electron-withdrawing/donating properties of tert-butyl and methyl groups on the diazaspiro ring’s stability.
- Steric Interactions : Spatial hindrance in the spirocyclic system affecting nucleophilic substitution or ring-opening reactions.
- Reference : Theoretical frameworks for spiro compounds often integrate computational chemistry with experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays : Compare results across enzyme inhibition (e.g., acetylcholinesterase), receptor binding (e.g., 5-HT receptors), and cell viability assays.
- Batch Analysis : Use LC-MS to detect trace impurities (e.g., de-esterified byproducts) that might interfere with biological activity.
- Reference : Discrepancy resolution aligns with quality control practices for bioactive spiro compounds .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?
- Methodological Answer : Employ a factorial design to test multiple variables:
- Variables : pH (2–12), temperature (25–60°C), and buffer composition (aqueous vs. organic-aqueous mixtures).
- Response Metrics : Degradation rates monitored via HPLC at timed intervals.
- Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
- Reference : Stability studies for spiro derivatives often adopt factorial designs .
Q. How can molecular docking studies improve the understanding of this compound’s interaction with neurological targets?
- Methodological Answer : Docking workflows should include:
- Target Selection : Prioritize receptors like NMDA or σ-1 based on structural homology to known ligands.
- Parameterization : Adjust force fields (e.g., CHARMM) to account for the spirocyclic system’s conformational flexibility.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme-linked assays.
- Reference : Neurological target studies for spiro compounds integrate computational and experimental validation .
Data Contradiction and Analysis
Q. How to address discrepancies in NMR spectra between synthesized batches?
- Methodological Answer :
- Step 1 : Verify solvent deuteration levels and temperature control during acquisition.
- Step 2 : Compare with DFT-simulated spectra to identify unexpected conformers or rotamers.
- Step 3 : Use heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous assignments.
- Reference : NMR troubleshooting aligns with best practices for complex heterocycles .
Experimental Design Challenges
Q. What are the limitations of current purification methods for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
